
Azetidin-1-yl(2-bromophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-1-yl(2-bromophenyl)methanone is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a member of the azetidine family, which is known for its diverse pharmacological properties. Azetidin-1-yl(2-bromophenyl)methanone has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用机制
The mechanism of action of Azetidin-1-yl(2-bromophenyl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. It has also been shown to inhibit the activity of certain signaling pathways such as the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Azetidin-1-yl(2-bromophenyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-cancer properties and has been used in the development of novel anti-cancer drugs. In addition, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's.
实验室实验的优点和局限性
Azetidin-1-yl(2-bromophenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to its use in lab experiments. One of the main limitations is its potential toxicity, which can vary depending on the dose and route of administration. It is also important to note that the effects of Azetidin-1-yl(2-bromophenyl)methanone can vary depending on the cell type, tissue, and species being studied.
未来方向
There are several future directions for research on Azetidin-1-yl(2-bromophenyl)methanone. One area of research is in the development of novel anti-cancer drugs. Azetidin-1-yl(2-bromophenyl)methanone has shown promise in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is in the development of novel anti-inflammatory agents. Azetidin-1-yl(2-bromophenyl)methanone has been shown to have anti-inflammatory properties, and further research is needed to determine its potential use in the treatment of various inflammatory conditions. Finally, more research is needed to determine the potential use of Azetidin-1-yl(2-bromophenyl)methanone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成方法
Azetidin-1-yl(2-bromophenyl)methanone can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-bromobenzaldehyde with azetidine in the presence of a base such as potassium carbonate. This reaction results in the formation of Azetidin-1-yl(2-bromophenyl)methanone with a yield of around 70-80%. Other methods involve the use of different starting materials and reagents, but the basic principle remains the same.
科学研究应用
Azetidin-1-yl(2-bromophenyl)methanone has been studied extensively for its potential use in various research applications. One of the most promising areas of research is in the field of medicinal chemistry. Azetidin-1-yl(2-bromophenyl)methanone has been shown to have anti-cancer properties and has been used in the development of novel anti-cancer drugs. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of various other diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
azetidin-1-yl-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-9-5-2-1-4-8(9)10(13)12-6-3-7-12/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZXSRCEGYGCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl(2-bromophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

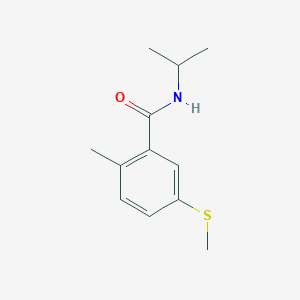
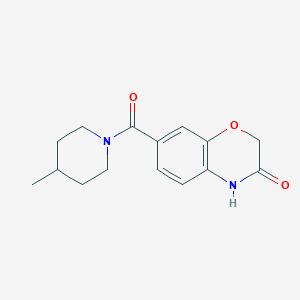

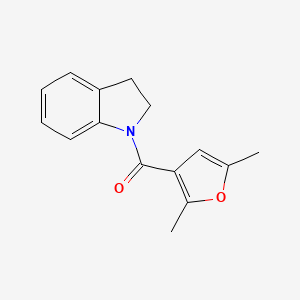
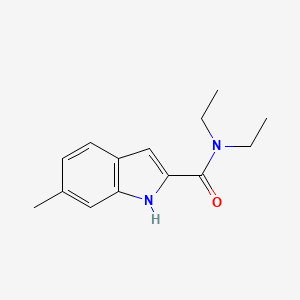


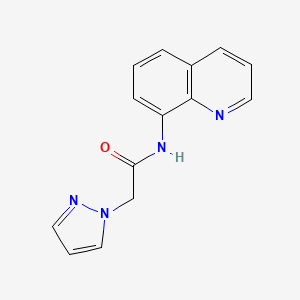



![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)

